2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a benzene ring substituted with two methoxy groups and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3,4-dimethoxyphenylacetic acid as a starting material, which undergoes hydroxylation to form the target compound .
Industrial Production Methods
Industrial production of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Similar in structure but lacks the hydroxy group on the propanoic acid moiety.
3,4-Dimethoxyphenylacetic acid: Another related compound with a different side chain.
3,4-Dimethoxycinnamic acid: Contains a double bond in the side chain, differing from the saturated propanoic acid.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both methoxy groups and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O5/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
QWOGOAJYTDRDFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)O)OC |
Origin of Product |
United States |
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